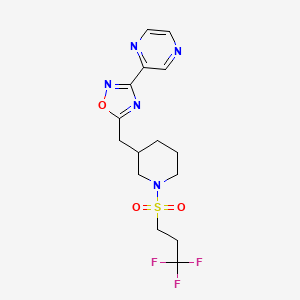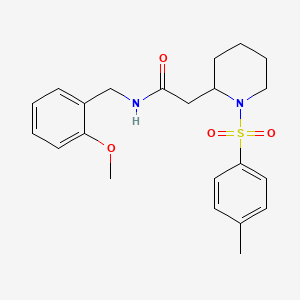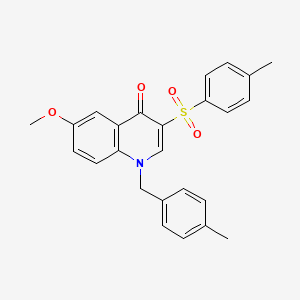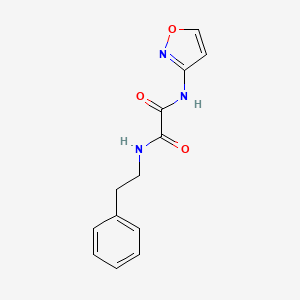![molecular formula C15H19NO4 B2357547 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1179187-11-1](/img/structure/B2357547.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl containing compound . It has been found to be useful as an immunomodulator . Another compound with a similar structure, AMG 9810 [(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide], is known to be a novel Vanilloid Receptor 1 (TRPV1) antagonist with antihyperalgesic properties .
Aplicaciones Científicas De Investigación
Environmental and Health Implications
The compound and its structurally related analogs, including benzophenones and parabens, have been a subject of study due to their widespread use and potential health implications. For instance, benzophenone-3 (BP-3), a similar compound, has been extensively studied for its reproductive toxicity. High levels of BP-3 exposure have been linked to adverse effects in both humans and animals, suggesting an altered estrogen and testosterone balance due to its endocrine-disrupting effects (Ghazipura et al., 2017). The presence of parabens, also structurally related, in various consumer products has raised concerns about their weak endocrine disrupter chemicals and potential health effects, leading to extensive research into their occurrence, fate, and behavior in aquatic environments (Haman et al., 2015).
Enzymatic Remediation of Organic Pollutants
Compounds structurally related to (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone have been studied in the context of environmental remediation. The use of enzymes, like laccases and peroxidases, in the presence of redox mediators, has shown promise in enhancing the degradation of recalcitrant organic pollutants found in industrial wastewater. This enzymatic approach is being considered for its potential to remediate a wide spectrum of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Pharmacological Characteristics and Applications
Certain benzodioxin derivatives have been noted for their various pharmacological applications. For example, vanillic acid, a dihydroxybenzoic acid analog, has been recognized for its antioxidant, anti-inflammatory, and neuroprotective properties, suggesting potential therapeutic applications in treating various diseases (Ingole et al., 2021).
DNA Interaction and Potential Applications
Compounds like Hoechst 33258, structurally related to the subject compound, have been studied for their strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. These compounds have been utilized in various biological applications, including chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, showcasing their potential as a starting point for rational drug design (Issar & Kakkar, 2013).
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-10-11-3-5-16(6-4-11)15(18)12-1-2-13-14(9-12)20-8-7-19-13/h1-2,9,11,17H,3-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYOUYPMACOBLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2357464.png)
![1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea](/img/structure/B2357465.png)

![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2357469.png)

![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)
![N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2357473.png)





![N-[(2-chlorophenyl)(cyano)methyl]-2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxamide](/img/structure/B2357484.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one](/img/structure/B2357487.png)
